N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a cyclopropane ring, a sulfonamide group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One possible route could start with the preparation of the indole derivative, followed by the introduction of the dimethylamino group and the cyclopropanesulfonamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The indole moiety is a common structural feature in many bioactive compounds, suggesting that this compound might exhibit interesting biological activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)cyclopropanesulfonamide might include other indole derivatives, sulfonamides, and cyclopropane-containing molecules. Examples could be:
- Indole-3-acetic acid
- Sulfamethoxazole
- Cyclopropane carboxylic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which could confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-18(2)16(10-17-22(20,21)12-8-9-12)14-11-19(3)15-7-5-4-6-13(14)15/h4-7,11-12,16-17H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTJIRZVZUZANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3CC3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.